molecular formula C12H15F2NO B12083532 4-((3,3-Difluorocyclobutyl)methoxy)-2-methylaniline

4-((3,3-Difluorocyclobutyl)methoxy)-2-methylaniline

Cat. No.: B12083532
M. Wt: 227.25 g/mol
InChI Key: FJIISUFNUWYXQW-UHFFFAOYSA-N
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Description

4-((3,3-Difluorocyclobutyl)methoxy)-2-methylaniline is an organic compound characterized by the presence of a difluorocyclobutyl group attached to a methoxy group and a methylaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,3-Difluorocyclobutyl)methoxy)-2-methylaniline typically involves the reaction of 3,3-difluorocyclobutanol with 2-methylaniline in the presence of a suitable base and solvent. The reaction conditions often include:

    Base: Sodium hydride or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Reflux conditions or room temperature, depending on the specific protocol

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((3,3-Difluorocyclobutyl)methoxy)-2-methylaniline can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding quinones or other oxidized derivatives

    Reduction: Formation of reduced amine derivatives

    Substitution: Halogenation, nitration, or sulfonation reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C)

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3)

Major Products Formed

    Oxidation: Formation of quinones or other oxidized products

    Reduction: Formation of amine derivatives

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

4-((3,3-Difluorocyclobutyl)methoxy)-2-methylaniline has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules

    Biology: Investigated for its potential biological activity and interactions with biomolecules

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 4-((3,3-Difluorocyclobutyl)methoxy)-2-methylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-((3,3-Difluorocyclobutyl)methoxy)-4-methoxyaniline
  • 4-((3,3-Difluorocyclobutyl)methoxy)benzoic acid

Uniqueness

4-((3,3-Difluorocyclobutyl)methoxy)-2-methylaniline is unique due to its specific substitution pattern and the presence of both difluorocyclobutyl and methylaniline groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H15F2NO

Molecular Weight

227.25 g/mol

IUPAC Name

4-[(3,3-difluorocyclobutyl)methoxy]-2-methylaniline

InChI

InChI=1S/C12H15F2NO/c1-8-4-10(2-3-11(8)15)16-7-9-5-12(13,14)6-9/h2-4,9H,5-7,15H2,1H3

InChI Key

FJIISUFNUWYXQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2CC(C2)(F)F)N

Origin of Product

United States

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